molecular formula C14H12N2O B7557807 3-[(4-Hydroxyanilino)methyl]benzonitrile

3-[(4-Hydroxyanilino)methyl]benzonitrile

Numéro de catalogue B7557807
Poids moléculaire: 224.26 g/mol
Clé InChI: RHHYFDABVIJXBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Hydroxyanilino)methyl]benzonitrile, also known as ABT-263, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs known as BH3 mimetics, which target the anti-apoptotic proteins in cancer cells and induce apoptosis, or programmed cell death. In

Mécanisme D'action

3-[(4-Hydroxyanilino)methyl]benzonitrile works by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. These proteins prevent apoptosis by binding to and sequestering pro-apoptotic proteins such as Bim, Bad, and Puma. By inhibiting the anti-apoptotic proteins, this compound releases the pro-apoptotic proteins, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models. However, this compound has also been shown to have off-target effects, such as thrombocytopenia, which limits its clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(4-Hydroxyanilino)methyl]benzonitrile is a useful tool for studying the role of anti-apoptotic proteins in cancer cells. It can be used to investigate the mechanism of action of these proteins and to identify potential therapeutic targets. However, this compound has limitations in terms of its specificity and off-target effects, which must be taken into consideration when interpreting results.

Orientations Futures

Future research on 3-[(4-Hydroxyanilino)methyl]benzonitrile should focus on developing more specific BH3 mimetics with fewer off-target effects. In addition, research should be conducted to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to the drug. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in combination with other chemotherapeutic agents for the treatment of cancer.

Méthodes De Synthèse

The synthesis of 3-[(4-Hydroxyanilino)methyl]benzonitrile involves several steps, starting with the reaction of 4-bromo-2-fluorobenzonitrile with 4-hydroxyaniline to form this compound. The reaction is carried out in the presence of a base and a catalyst, such as palladium on carbon or copper iodide. The product is then purified by column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

3-[(4-Hydroxyanilino)methyl]benzonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In preclinical studies, this compound has demonstrated efficacy as a single agent and in combination with other chemotherapeutic agents. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in patients with various types of cancer.

Propriétés

IUPAC Name

3-[(4-hydroxyanilino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14(17)7-5-13/h1-8,16-17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHYFDABVIJXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.